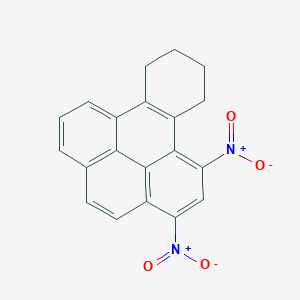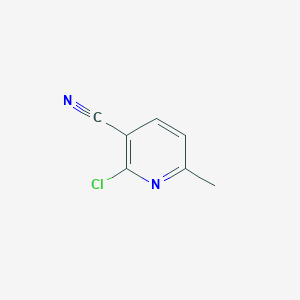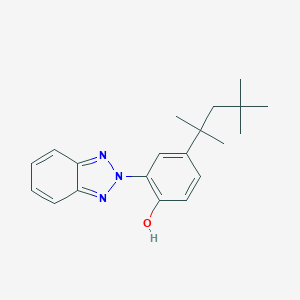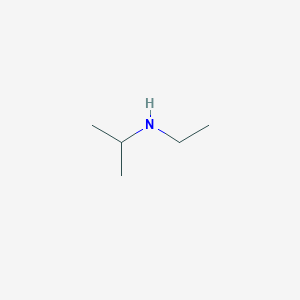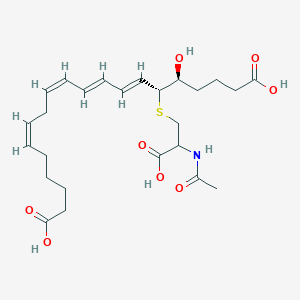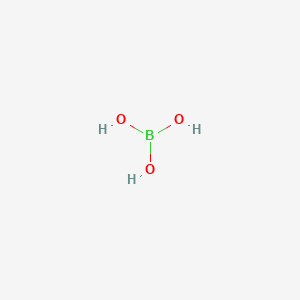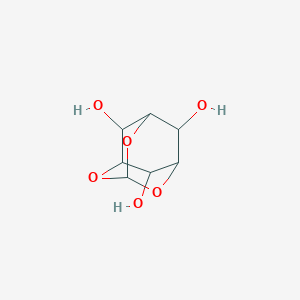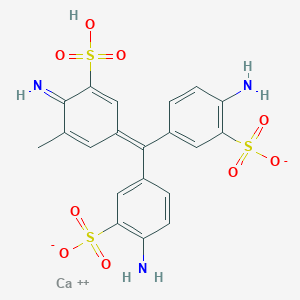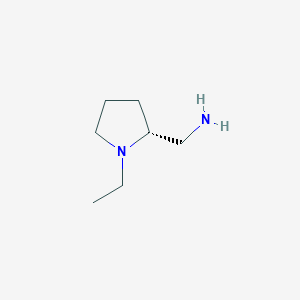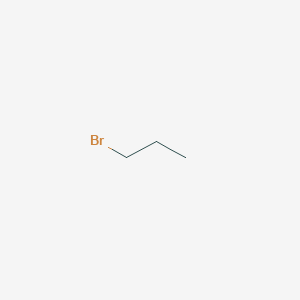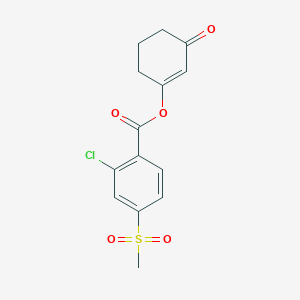
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid, also known as NS398, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 1994 and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX-2 activity, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid reduces the production of prostaglandins and thus reduces inflammation and pain. In addition, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have various biochemical and physiological effects such as reducing inflammation, pain, and tumor growth. It has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. However, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have some adverse effects such as gastrointestinal toxicity and renal dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has several advantages for lab experiments such as its ability to inhibit COX-2 activity, induce apoptosis, and inhibit angiogenesis. However, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has some limitations such as its potential toxicity and lack of selectivity for COX-2 inhibition.
Zukünftige Richtungen
There are several future directions for 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid research such as developing more selective COX-2 inhibitors, studying the potential therapeutic applications of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid in various diseases, and investigating the mechanism of action of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid. In addition, future research could focus on developing more efficient synthesis methods for 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid and improving its pharmacokinetic properties.
Synthesemethoden
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrobenzoic acid with methylsulfonyl chloride to form 2-chloro-4-(methylsulfonyl)benzoic acid. This intermediate is then reacted with cyclohexenone to obtain 2-chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid. The purity and yield of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid can be improved by various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Eigenschaften
CAS-Nummer |
114911-83-0 |
|---|---|
Produktname |
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid |
Molekularformel |
C14H13ClO5S |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) 2-chloro-4-methylsulfonylbenzoate |
InChI |
InChI=1S/C14H13ClO5S/c1-21(18,19)11-5-6-12(13(15)8-11)14(17)20-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
KZYIXYSUABRQCR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)Cl |
Synonyme |
2-CHLORO-4-(METHYLSULFONYL)-OXO-1-CYCLOHEXEN-1-YL BENZOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

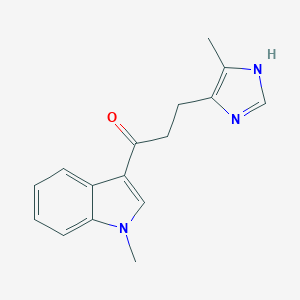
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
